An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dimethoxy-2-propanol
An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dimethoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-Dimethoxy-2-propanol. The information is presented to support research, development, and safety applications involving this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental determinations are provided.
Chemical Identity and Structure
1,3-Dimethoxy-2-propanol, also known as glycerol (B35011) 1,3-dimethyl ether, is a diether of glycerol. Its structure consists of a propanol (B110389) backbone with methoxy (B1213986) groups at the 1 and 3 positions.
Synonyms: 1,3-Dimethoxypropan-2-ol; Glycerol 1,3-dimethyl ether.[1] CAS Number: 623-69-8[1][2] Molecular Formula: C₅H₁₂O₃[2][3] Molecular Weight: 120.15 g/mol [3]
Physical and Chemical Properties
The physical and chemical properties of 1,3-Dimethoxy-2-propanol are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.
| Property | Value | Reference |
| Molecular Weight | 120.15 g/mol | [3] |
| Boiling Point | 169-170 °C | [4] |
| Melting Point | -27.8 °C | |
| Density | 0.987 - 1.0085 g/cm³ | [5] |
| Refractive Index | 1.4192 | [4] |
| Flash Point | 58.2 °C | [5] |
| Solubility | Soluble in water and many organic solvents. | [6] |
| Vapor Pressure | 0.415 mmHg at 25°C | |
| pKa | 13.68 ± 0.20 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1,3-Dimethoxy-2-propanol.
| Spectrum Type | Key Data/Peaks |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), 2.59 (s, 1H, OH) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃) |
| Mass Spectrometry (ESI-HRMS) | m/z [M + Na]⁺ Calculated: 143.0684, Measured: 143.0684 |
| Infrared (IR) Spectrum | Available from the NIST Chemistry WebBook. |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of 1,3-Dimethoxy-2-propanol are not extensively published, the following are detailed, generalized methodologies commonly employed for organic liquids.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[7]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
-
Stand and clamp
Procedure:
-
A small amount (a few milliliters) of 1,3-Dimethoxy-2-propanol is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing the heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermostatic bath
-
Liquid of known density (e.g., deionized water)
-
Sample of 1,3-Dimethoxy-2-propanol
Procedure:
-
The empty, clean, and dry pycnometer is weighed on an analytical balance (m_empty).
-
The pycnometer is filled with deionized water of a known temperature and density (ρ_water) and weighed again (m_water). The volume of the pycnometer (V) can be calculated as V = (m_water - m_empty) / ρ_water.
-
The pycnometer is emptied, dried, and then filled with 1,3-Dimethoxy-2-propanol at the same temperature.
-
The pycnometer filled with the sample is weighed (m_sample).
-
The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.[9]
-
It is crucial to ensure the temperature is constant throughout the measurements as density is temperature-dependent.
Refractive Index Measurement (Abbe Refractometer)
The Abbe refractometer is an instrument used to measure the refractive index of liquids.[10]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of 1,3-Dimethoxy-2-propanol
-
Calibration standard (e.g., distilled water)
Procedure:
-
The refractometer is turned on, and the prism is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
The instrument is calibrated using a standard of known refractive index, such as distilled water.[11]
-
A few drops of 1,3-Dimethoxy-2-propanol are placed on the surface of the measuring prism.[12]
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
Looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.[11]
-
If color fringes are observed, the dispersion compensator is adjusted to eliminate them.
-
The refractive index is read directly from the instrument's scale.
-
The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]
Synthesis Workflow
1,3-Dimethoxy-2-propanol can be synthesized from glycerol, a renewable resource. A common laboratory synthesis involves the reaction of glycerol with dimethyl sulfate (B86663) in the presence of a base. The following diagram illustrates a typical workflow for its synthesis.
Caption: A generalized workflow for the synthesis of 1,3-Dimethoxy-2-propanol.
Signaling Pathways
There is no information available in the scientific literature to suggest that 1,3-Dimethoxy-2-propanol is directly involved in biological signaling pathways. Its primary relevance in a biological context would be related to its solvent properties or its metabolism and toxicology.
Safety and Handling
1,3-Dimethoxy-2-propanol is a flammable liquid and vapor.[1] It may cause drowsiness or dizziness.[1]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]
-
Keep container tightly closed.[1]
-
Ground/bond container and receiving equipment.[1]
-
Use explosion-proof electrical/ventilating/lighting/equipment.[1]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
First Aid Measures:
-
If on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of fire: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam for extinction.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Toxicological Information
Detailed toxicological data for 1,3-Dimethoxy-2-propanol is limited. It is classified as a flammable liquid (Category 3) and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3).[14] No data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.
Applications
1,3-Dimethoxy-2-propanol has potential applications as an antiknock additive for gasoline and diesel fuel.[4] It is also used in the preparation of heteroarylcarbamoylbenzene derivatives which act as glucokinase activators.[4] Its properties also make it a candidate for use as a "green" solvent in organic synthesis.[15]
References
- 1. aksci.com [aksci.com]
- 2. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]
- 3. 1,3-Dimethoxy-2-propanol | CymitQuimica [cymitquimica.com]
- 4. 1,3-Dimethoxy-2-propanol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. alcohols.co.uk [alcohols.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. studylib.net [studylib.net]
- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. davjalandhar.com [davjalandhar.com]
- 13. hinotek.com [hinotek.com]
- 14. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
